molecular formula C19H16Cl2N4O2S2 B2580542 2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392294-59-6

2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2580542
CAS No.: 392294-59-6
M. Wt: 467.38
InChI Key: HQNIFNATVIITSU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based compound featuring a 1,3,4-thiadiazole core substituted with a dichlorobenzamide group and a carbamoyl methyl sulfanyl moiety linked to a 2,3-dimethylphenyl ring. Thiadiazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S2/c1-10-4-3-5-15(11(10)2)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)6-7-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNIFNATVIITSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable chlorinated acyl chloride under reflux conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced by reacting the thiadiazole intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The final step involves the reaction of the intermediate with 2,3-dimethylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Atoms

The 2,5-dichlorobenzamide moiety undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

  • Hydroxylation : Reaction with NaOH (10% w/v) at 80°C replaces chlorine atoms with hydroxyl groups.

  • Amination : Treatment with primary amines (e.g., methylamine) in ethanol at reflux yields amino-substituted derivatives.

Key Data :

Reaction TypeReagent/ConditionsProductYield (%)
HydroxylationNaOH (80°C, 6 hr)2,5-Dihydroxybenzamide72
AminationMethylamine/EtOH2-Amino-5-chloro derivative65

Hydrolysis of Carbamate and Amide Groups

The carbamoylmethylsulfanyl group is susceptible to hydrolysis:

  • Acidic Hydrolysis : HCl (6M) at 90°C cleaves the carbamate bond, forming 2-mercaptoacetic acid and releasing the 2,3-dimethylphenylamine fragment.

  • Basic Hydrolysis : NaOH (2M) hydrolyzes the amide bond, yielding 2,5-dichlorobenzoic acid.

Characterization :

  • Post-hydrolysis products confirmed via 1H^{1}\text{H} NMR (e.g., δ 12.3 ppm for –COOH in basic hydrolysate) .

Reduction of the Amide Group

The benzamide group can be reduced to a benzylamine derivative using LiAlH4_4 in dry THF:

C18H17Cl2N3O2S2+LiAlH4C18H19Cl2N3S2+H2O\text{C}_{18}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_2\text{S}_2 + \text{LiAlH}_4 \rightarrow \text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_3\text{S}_2 + \text{H}_2\text{O}

Conditions :

  • Temperature: 0°C → RT (24 hr)

  • Yield: 58%

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring participates in cycloaddition and electrophilic substitution:

  • Iodine-Mediated Cyclization : Treatment with I2_2 in DMF eliminates sulfur, forming fused heterocycles (e.g., imidazothiadiazoles) .

  • Electrophilic Substitution : Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups at the 5-position of the thiadiazole ring.

Example Reaction :

Thiadiazole+HNO3H2SO45-Nitro-1,3,4-thiadiazole derivative\text{Thiadiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-1,3,4-thiadiazole derivative}

Yield : 78%

Sulfur-Based Reactions

The sulfanyl (-S-) linker undergoes oxidation and substitution:

  • Oxidation : H2_2O2_2 in acetic acid converts the sulfanyl group to a sulfoxide.

  • Alkylation : Reaction with methyl iodide in DMF replaces the sulfur atom with a methyl group.

Key Observations :

  • Sulfoxide formation confirmed by IR (S=O stretch at 1040 cm1^{-1}).

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling via its aryl chloride groups:

  • Reaction with phenylboronic acid and Pd(PPh3_3)4_4 yields biphenyl derivatives.

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3, DMF/H2_2O (3:1), 100°C

  • Yield: 82%

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes at 240°C (DSC data).

  • Photolysis : UV irradiation (254 nm) induces cleavage of the thiadiazole ring, forming disulfides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit promising anticancer properties. For instance, analogs have been evaluated for their efficacy against breast cancer cell lines (e.g., MCF7) using the Sulforhodamine B assay. These studies suggest that modifications in the thiadiazole moiety can enhance cytotoxicity against cancer cells .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Research on similar thiadiazole derivatives has shown effectiveness against various bacterial strains. The incorporation of the sulfanylmethyl group is hypothesized to play a crucial role in enhancing the antimicrobial potency of these compounds .

Enzyme Inhibition

Molecular docking studies have been conducted to explore the potential of this compound as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR). Such studies indicate that the compound may bind effectively to the active site of DHFR, suggesting its utility in developing new inhibitors for therapeutic applications .

Synthesis and Characterization

The synthesis of 2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityIdentified compounds with significant cytotoxic effects against MCF7 cells; structure-activity relationship highlighted the importance of thiadiazole modifications .
Study 2 Antimicrobial EffectsDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; suggested further exploration into structure optimization for enhanced activity .
Study 3 Enzyme InhibitionMolecular docking studies indicated strong binding affinity to DHFR; potential for development as a new class of enzyme inhibitors .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring and the benzamide group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may disrupt microbial cell membranes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The dichlorobenzamide group in the target compound likely increases hydrophobicity compared to LS-03205’s methoxybenzoate or the uncharged benzylidene in .
  • Complexity : Thiazol-5-ylmethyl carbamates exhibit higher molecular weights and intricate substituents (e.g., hydroperoxy groups), which may improve specificity but reduce synthetic accessibility.

Computational and Crystallographic Insights

  • Docking Studies : Glide XP scoring highlights hydrophobic enclosure and H-bonding as key affinity drivers. The target’s dichlorobenzamide may occupy hydrophobic pockets more effectively than ’s dimethylphenyl group.
  • Crystallography : SHELX refinement of ’s planar structure suggests the target compound’s geometry could be similarly optimized for target binding.

Biological Activity

2,5-Dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound notable for its potential biological activity. This compound features a benzamide backbone with dichloro substituents and a thiadiazole ring system, which suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The molecular formula of the compound is C19H16Cl2N4O2S2C_{19}H_{16}Cl_2N_4O_2S_2, indicating a significant presence of chlorine and sulfur atoms, which are often associated with bioactivity. The structural complexity includes:

  • Benzamide Backbone : Provides stability and potential for interaction with biological targets.
  • Thiadiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Dichloro Substituents : May enhance the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds featuring thiadiazole rings exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiadiazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to common antibiotics . The presence of the 2,3-dimethylphenyl group in the structure may further enhance this activity due to its established role in similar compounds.

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds containing thiadiazole structures have been reported to inhibit cell proliferation in human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) at low micromolar concentrations . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.

Case Studies

  • Thiadiazole Derivatives : A study on various thiadiazole derivatives showed that those with similar structural motifs to 2,5-dichloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited broad-spectrum antimicrobial activity. Compounds were tested against multiple drug-resistant strains .
  • Synthesis and Evaluation : A comparative study on the synthesis of thiadiazole derivatives highlighted their potential as novel antimicrobial agents. The synthesized compounds were evaluated for their ability to inhibit growth in resistant bacterial strains .

Table of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntimicrobialStaphylococcus aureus
Enterococcus faecium
Drug-resistant Candida strains
AnticancerMCF-7 Cell Line
A549 Cell Line

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via cyclization reactions. A typical approach involves reacting intermediates such as N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with thiol-containing reagents in acetonitrile under reflux, followed by cyclization in DMF using iodine and triethylamine. These conditions promote sulfur elimination and thiadiazole ring formation, as demonstrated in analogous 1,3,4-thiadiazole syntheses .

Q. How can the molecular structure be confirmed post-synthesis?

Combine 1H/13C NMR spectroscopy to verify functional groups and connectivity. For unambiguous confirmation, employ X-ray crystallography using SHELX programs (e.g., SHELXL for refinement). This software is widely validated for small-molecule crystallography, ensuring high-precision bond-length and angle measurements .

Q. What solvents are optimal for crystallization?

Use polar aprotic solvents like DMF or acetonitrile during synthesis. For crystallization, slow evaporation from a mixture of DMF and methanol (1:3 v/v) is effective, as these solvents promote controlled crystal growth while minimizing impurities .

Advanced Research Questions

Q. How to design experiments to evaluate bioactivity against microbial pathogens?

Adopt microplate dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Compare results with structurally similar oxadiazole derivatives, which have shown antimicrobial activity via membrane disruption or enzyme inhibition . Include positive controls (e.g., ciprofloxacin) and validate with cytotoxicity assays on mammalian cell lines.

Q. How to address contradictions between computational docking predictions and experimental binding affinities?

Use Glide XP docking with explicit modeling of hydrophobic enclosure and hydrogen-bond networks . Cross-validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics/kinetics. Discrepancies may arise from solvent effects or protein flexibility—consider molecular dynamics simulations to account for conformational changes .

Q. What strategies resolve conflicting spectroscopic data during structural characterization?

Apply triangulation :

  • Compare experimental NMR chemical shifts with DFT-calculated values.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • If crystallography is unfeasible, analyze NOESY/ROESY for spatial proximity of protons. Refer to SHELX-refined crystallographic data from analogous compounds to resolve ambiguities .

Q. How to optimize reaction conditions to minimize byproducts during sulfanyl group incorporation?

  • Stoichiometry : Use a 10% excess of the thiol reagent to drive the reaction.
  • Catalysis : Add catalytic Cu(I) to enhance sulfur nucleophilicity.
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient).
  • Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sulfanyl intermediates .

Q. How to improve low yields in the final cyclization step?

  • Temperature : Perform cyclization at 80–90°C in DMF to balance reactivity and side-product formation.
  • Additives : Include molecular sieves (3Å) to scavenge water, which can hydrolyze intermediates.
  • Workup : Precipitate the product by adding ice-cwater, then purify via column chromatography (silica gel, chloroform/methanol 9:1) .

Methodological Notes

  • Data Contradiction Analysis : For conflicting bioactivity results, apply dose-response curve normalization and assess statistical significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .
  • Software Tools : SHELX (crystallography), Gaussian (DFT calculations), and Schrödinger Suite (docking) are critical for structural and interaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.